molecular formula C26H25FN4O3 B2791642 4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-(4-fluorobenzyl)piperazine-1-carboxamide CAS No. 2034569-26-9

4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-(4-fluorobenzyl)piperazine-1-carboxamide

Cat. No.: B2791642
CAS No.: 2034569-26-9
M. Wt: 460.509
InChI Key: YDRZYAVKNCUISI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzo[de]isoquinoline-1,3-dione core linked via an ethyl chain to a piperazine ring, which is further substituted by a 4-fluorobenzyl carboxamide group.

Properties

IUPAC Name

4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]-N-[(4-fluorophenyl)methyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25FN4O3/c27-20-9-7-18(8-10-20)17-28-26(34)30-14-11-29(12-15-30)13-16-31-24(32)21-5-1-3-19-4-2-6-22(23(19)21)25(31)33/h1-10H,11-17H2,(H,28,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDRZYAVKNCUISI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C(=O)NCC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of "4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-(4-fluorobenzyl)piperazine-1-carboxamide" typically involves a multi-step process:

  • Formation of the Benzisoquinoline Core: : The initial step often involves constructing the 1,3-dioxo-1H-benzo[de]isoquinoline core. This can be achieved through a series of cyclization reactions starting from commercially available precursors.

  • Functionalization: : The 2-ethyl group is introduced via alkylation reactions, ensuring the proper positioning of the ethyl group on the benzisoquinoline core.

  • Addition of the Fluorobenzyl Group: : The incorporation of the 4-fluorobenzyl group onto the piperazine ring is accomplished through nucleophilic substitution reactions. This step may require the use of specific solvents and conditions to achieve high yields.

  • Formation of the Piperazine Carboxamide: : The final step involves coupling the functionalized benzisoquinoline with the piperazine carboxamide. This step typically utilizes coupling reagents and specific reaction conditions to ensure efficient product formation.

Industrial Production Methods

On an industrial scale, the synthesis of this compound might employ batch or continuous flow processes to optimize yields and scalability. Process optimization, including reaction time, temperature, solvent selection, and purification methods, is crucial to achieve high purity and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidative reactions, potentially leading to modifications on the benzisoquinoline core.

  • Reduction: : Reduction reactions might affect the carbonyl groups present in the structure.

  • Substitution: : The fluoro-substituted benzyl group and the piperazine moiety offer sites for nucleophilic substitution reactions, allowing further functionalization.

Common Reagents and Conditions

  • Oxidizing Agents: : Such as potassium permanganate or chromium trioxide for oxidation reactions.

  • Reducing Agents: : Including sodium borohydride or lithium aluminum hydride for reduction reactions.

  • Solvents: : Organic solvents like dichloromethane or acetonitrile are commonly used in these reactions.

Major Products

The reactions mentioned can lead to various derivatives of the original compound, with modifications primarily on the benzisoquinoline core or the piperazine ring.

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C24H25FN4O3
  • Molecular Weight : 432.48 g/mol
  • IUPAC Name : 4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-(4-fluorobenzyl)piperazine-1-carboxamide

Structural Features

The compound features a piperazine ring, which is known for its versatility in drug design, along with a benzo[de]isoquinoline moiety that contributes to its biological activity.

Anticancer Activity

Research indicates that compounds similar to this structure exhibit significant anticancer properties. The benzo[de]isoquinoline derivatives have been studied for their ability to induce apoptosis in various cancer cell lines. For instance:

  • Mechanism of Action : These compounds can inhibit key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK pathways.
  • Case Study : A study demonstrated that derivatives of benzo[de]isoquinoline induced apoptosis in human breast cancer cells (MCF-7) through the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2.

Neuroprotective Effects

The compound's potential neuroprotective effects have also been explored:

  • Mechanism of Action : It may modulate neuroinflammatory responses and protect against oxidative stress, which are critical factors in neurodegenerative diseases.
  • Case Study : In vitro studies showed that similar compounds could reduce neuroinflammation in microglial cells, suggesting potential applications in treating conditions such as Alzheimer's disease.

Antimicrobial Properties

Recent investigations into the antimicrobial properties of related compounds indicate potential applications in combating resistant strains of bacteria:

  • Mechanism of Action : These compounds may disrupt bacterial cell membranes or inhibit specific metabolic pathways.
  • Case Study : Research has shown that certain benzo[de]isoquinoline derivatives exhibit activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA).

Psychopharmacological Applications

Given the piperazine component, this compound may also have implications in psychopharmacology:

  • Mechanism of Action : It could act as a serotonin receptor modulator, influencing mood and anxiety disorders.
  • Case Study : Investigations into similar piperazine derivatives have shown promise as anxiolytics or antidepressants through modulation of neurotransmitter systems.

Summary of Findings

ApplicationMechanism of ActionNotable Case Studies
Anticancer ActivityInhibition of PI3K/Akt and MAPK pathwaysInduced apoptosis in MCF-7 cells
Neuroprotective EffectsModulation of neuroinflammation and oxidative stressReduced inflammation in microglial cells
Antimicrobial PropertiesDisruption of bacterial membranesActivity against MRSA
Psychopharmacological ApplicationsSerotonin receptor modulationPotential anxiolytic effects observed

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with molecular targets within cells. The benzisoquinoline core and the piperazine moiety provide multiple points of interaction with proteins or enzymes, potentially modulating their activity. The fluorobenzyl group may enhance binding affinity or selectivity, contributing to the compound's overall efficacy.

Comparison with Similar Compounds

Structural Analogues with Modified Benzo[de]isoquinoline Moieties

Compound 4 () : 2-(N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)sulfamoyl)benzoic acid
  • Key Differences : Replaces the ethyl-piperazine-fluorobenzyl chain with a propyl-sulfamoyl-benzoic acid group.
  • Impact : The sulfamoyl group enhances binding affinity (−8.53 kcal/mol vs. −7.94 kcal/mol for the parent compound) due to improved hydrogen bonding and electrostatic interactions .
N-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-amide derivatives () :
  • Key Differences : Lack the piperazine-fluorobenzyl moiety; instead, they feature simple amide substituents.
  • Impact: These compounds exhibit plant growth-promoting and fungicidal activities (e.g., 25 mg/L promoting wheat germination), suggesting the benzo[de]isoquinoline core alone confers bioactivity .

Analogues with Piperazine Modifications

4-[2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl]-N-(4-methylphenyl)piperazine-1-carbothioamide () :
  • Key Differences : Substitutes carboxamide with a thioamide and replaces 4-fluorobenzyl with 4-methylphenyl.
  • Impact : Thioamide introduces sulfur, which may alter electronic properties and metal-binding capacity. The methyl group reduces electronegativity compared to fluorine, affecting solubility and target interactions .
[4-(4-Fluorobenzyl)piperazin-1-yl]methanone derivatives () :
  • Key Differences: Replace the benzo[de]isoquinoline-ethyl unit with a methanone group.
  • Impact : The absence of the rigid aromatic core reduces planar interactions, but the 4-fluorobenzyl group retains affinity for tyrosine kinase targets .

Compounds with Alternative Heterocyclic Cores

N-(4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide derivatives (A1–A6, ) :
  • Key Differences: Use a quinazolinone scaffold instead of benzo[de]isoquinoline.
  • Impact: Quinazolinones exhibit distinct electronic profiles due to their fused pyrimidine ring. Substituents (e.g., fluoro, chloro) on the aryl group influence melting points (189–199°C) and yields (45–57%), correlating with stability and synthetic feasibility .
Benzo[b][1,4]oxazin-3(4H)-one analogues () :
  • Key Differences: Feature a bicyclic oxazinone core linked to piperazine carboxamides.
  • Impact: Fluorination at the oxazinone ring (e.g., compound 54) enhances metabolic stability, while difluoro-substitution (55) increases steric bulk, reducing potency .

Functional Comparison Table

Compound Class/Example Core Structure Key Substituents Biological Activity/Properties Evidence
Target Compound Benzo[de]isoquinoline-1,3-dione Ethyl-piperazine-4-fluorobenzyl Not reported (structural focus) -
N-(1,3-dioxo-benzo[de]isoquinolinyl)amides Benzo[de]isoquinoline-1,3-dione Variable amides Plant growth promotion, fungicidal
Quinazolinone-piperazine derivatives Quinazolinone 4-Fluorobenzyl, chloro substituents High melting points (189–199°C)
Benzo[b][1,4]oxazin-3(4H)-one analogues Oxazinone Fluoro/difluoro, thiazine Improved metabolic stability
Piperazine-carbothioamides Benzo[de]isoquinoline-1,3-dione Thioamide, 4-methylphenyl Altered electronic properties

Biological Activity

4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-(4-fluorobenzyl)piperazine-1-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

  • Molecular Formula : C₃₈H₃₀N₄O₆
  • Molecular Weight : 638.668 g/mol
  • CAS Number : Not specifically listed but related compounds are referenced in the literature.

The compound is believed to interact with various biological targets, particularly in the central nervous system. Its structure suggests potential interactions with receptors involved in pain modulation and inflammation.

Inhibition of Fatty Acid Amide Hydrolase (FAAH)

Research indicates that compounds similar to 4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-(4-fluorobenzyl)piperazine-1-carboxamide can act as selective inhibitors of FAAH, an enzyme that hydrolyzes endocannabinoids like anandamide. Inhibition of FAAH can lead to increased levels of these lipids, which are involved in various physiological processes including pain sensation and inflammation .

Analgesic and Anti-inflammatory Effects

Studies have shown that FAAH inhibitors can significantly reduce pain responses in animal models. For instance, a related compound demonstrated efficacy in reducing tactile allodynia and thermal hyperalgesia in rat models of neuropathic pain . This suggests that the compound could have similar therapeutic applications.

Study on Pain Models

In a study examining the analgesic properties of FAAH inhibitors, it was found that compounds with structural similarities to 4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-(4-fluorobenzyl)piperazine-1-carboxamide effectively reduced pain responses in various models:

  • Thermal Injury Model : Compounds significantly attenuated pain responses post-injury.
  • Spinal Nerve Ligation Model : Demonstrated reduced allodynia and hyperalgesia .
Model TypeEffect Observed
Thermal InjuryReduced pain response
Spinal Nerve LigationAttenuated allodynia

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. Modifications at specific sites can enhance its selectivity and potency against biological targets. For example:

  • The presence of the piperazine ring is crucial for receptor binding.
  • The fluorobenzyl group may enhance lipophilicity, improving blood-brain barrier penetration.

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can purity be ensured?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

  • Step 1: Functionalization of the piperazine core. Example: Coupling a fluorobenzyl group to the piperazine nitrogen via carboxamide linkage, as seen in structurally analogous compounds .
  • Step 2: Introduction of the benzo[de]isoquinoline-dione moiety via alkylation or amidation reactions. Solvent choice (e.g., DCM) and catalysts (e.g., EDCI/DMAP) are critical for yield optimization .
  • Purification: Normal-phase chromatography (10% methanol/0.1% ammonium) or crystallization with Et2O improves purity .
    Key Considerations:
  • Monitor reaction progress via TLC or HPLC .
  • Use spectroscopic techniques (NMR, IR) for structural validation .

Q. Table 1: Example Reaction Conditions from Analogous Syntheses

StepReagents/ConditionsYieldReference
Piperazine functionalizationDCM, DIEA, benzoyl chloride45–75%
PurificationHexanes/EtOAC (+0.25% Et3N)45%

Q. How is the compound’s structure confirmed, and which analytical techniques are most reliable?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): <sup>1</sup>H and <sup>13</sup>C NMR confirm regiochemistry of the piperazine and fluorobenzyl groups. For example, aromatic protons in the 7–8 ppm range validate the benzo[de]isoquinoline-dione moiety .
  • Mass Spectrometry (MS): High-resolution MS determines molecular weight accuracy (±2 ppm) .
  • Infrared (IR) Spectroscopy: Peaks at ~1650 cm<sup>-1</sup> confirm carboxamide C=O stretching .
    Data Cross-Validation: Compare experimental spectra with computational predictions (e.g., PubChem data for analogous compounds) .

Advanced Research Questions

Q. How can researchers resolve conflicting data between spectroscopic characterization and biological assay results?

Methodological Answer:

  • Scenario: Discrepancies between NMR purity and bioactivity may arise from undetected stereoisomers or degradation products.
  • Resolution:
    • HPLC-PDA/MS: Detect low-abundance impurities or isomers .
    • Stability Studies: Incubate the compound under physiological conditions (e.g., pH 7.4 buffer, 37°C) to identify degradation pathways .
    • Docking Studies: Compare the compound’s 3D conformation (via computational modeling) with receptor active sites to explain activity loss .

Q. What strategies mitigate regiochemical challenges during piperazine functionalization?

Methodological Answer:

  • Protective Groups: Use Boc-protected piperazines to direct reactivity to specific nitrogen atoms .
  • Catalytic Control: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) ensures regioselective triazole formation in analogous piperazine derivatives .
  • Solvent Effects: Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilic substitution rates at the less hindered nitrogen .

Q. Table 2: Regiochemical Outcomes in Piperazine Derivatives

Reaction TypeSelectivityReference
Boc ProtectionN1 functionalization
CuAACN4 triazole linkage

Q. How can receptor interaction studies be designed to elucidate this compound’s mechanism of action?

Methodological Answer:

  • Target Selection: Prioritize receptors common to piperazine derivatives (e.g., dopamine D3, serotonin 5-HT1A) based on structural analogs .
  • Assay Design:
    • Radioligand Binding: Use <sup>3</sup>H-labeled antagonists to measure affinity (Ki values) .
    • Functional Assays: cAMP accumulation or calcium flux assays for G-protein-coupled receptor (GPCR) activity .
  • Computational Tools: Molecular docking (e.g., AutoDock Vina) predicts binding poses within receptor pockets .

Q. What methodologies address solubility limitations in in vitro assays?

Methodological Answer:

  • Co-Solvent Systems: Use DMSO (≤0.1% v/v) for stock solutions, diluted in assay buffers containing cyclodextrins or Tween-80 .
  • Prodrug Design: Introduce ionizable groups (e.g., phosphate esters) to the benzo[de]isoquinoline-dione moiety to enhance aqueous solubility .

Q. Methodological Best Practices

  • Reproducibility: Document reaction parameters (temperature, solvent ratios) meticulously, as slight variations significantly impact yields in multi-step syntheses .
  • Data Interpretation: Use combinatorial analytical approaches (e.g., NMR + MS + X-ray crystallography for ambiguous structures) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.